molecular formula C12H12ClN3 B2416884 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 18094-25-2

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2416884
CAS No.: 18094-25-2
M. Wt: 233.7
InChI Key: SCWUUGGZFNAMCV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine , reflecting its fused bicyclic structure and substituent positions. The CAS Registry Number 18094-25-2 uniquely identifies it in chemical databases. The molecular formula C₁₂H₁₂ClN₃ (molecular weight: 233.69 g/mol) confirms the presence of a chlorine atom, three nitrogen atoms, and a 3-chlorophenyl group attached to the tetrahydroimidazopyridine scaffold.

Parameter Value
CAS Registry Number 18094-25-2
Molecular Formula C₁₂H₁₂ClN₃
Molecular Weight 233.69 g/mol
InChIKey SCWUUGGZFNAMCV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2C3=C(CCN2)N=CN3

Molecular Architecture: Bicyclic Imidazopyridine Core

The core structure consists of a fused imidazole-pyridine system with the following features:

  • Imidazo[4,5-c]pyridine backbone : A bicyclic system where the imidazole ring (positions 4 and 5) is fused to the pyridine ring at positions 4 and 5 of the latter.
  • Tetrahydro configuration : The pyridine ring is partially saturated, forming a six-membered ring with three double bonds.
  • Substituent placement :
    • A 3-chlorophenyl group is attached to the nitrogen at position 4 of the bicyclic core.
    • The chlorine atom is meta to the point of attachment, influencing electronic and steric properties.

The bicyclic system enables distinct electronic interactions, with the electron-withdrawing chlorine atom modulating the reactivity of the aromatic ring.

Stereochemical Considerations in Tetrahydroimidazopyridine Systems

The tetrahydroimidazopyridine moiety introduces potential stereochemical complexity due to its partially saturated ring. However, in this compound, the chair conformation of the tetrahydro ring minimizes steric strain, and no chiral centers are present. The lack of stereogenic centers simplifies its synthesis and isolation compared to more complex analogs.

Feature Description
Ring Conformation Chair-like for the tetrahydro ring system
Chiral Centers Absent
Isomerism Achiral due to symmetry in the bicyclic core

Comparative Analysis with Related Heterocyclic Scaffolds

The imidazo[4,5-c]pyridine scaffold differs from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridines) in terms of ring fusion and substituent orientation. Below is a comparison with key analogs:

Compound Ring Fusion Key Substituent Biological Relevance
This compound Imidazole[4,5-c]pyridine 3-Chlorophenyl Potential medicinal applications
Imidazo[1,2-a]pyridines Imidazole[1,2-a]pyridine Varies GABA receptor agonists (e.g., zolpidem)
Imidazo[4,5-b]pyridines Imidazole[4,5-b]pyridine Varies Proton pump inhibitors (e.g., tenatoprazole)

The imidazo[4,5-c]pyridine system is less common than the [1,2-a] or [4,5-b] isomers, but its distinct electronic profile may confer unique pharmacological properties. The 3-chlorophenyl group enhances lipophilicity, potentially improving bioavailability.

Properties

IUPAC Name

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWUUGGZFNAMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride. Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibits significant activity against Porphyromonas gingivalis, a bacterium associated with periodontal disease. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory effects on this pathogen.
  • Anticancer Properties : Several studies have highlighted the anticancer potential of this compound. In vitro tests have shown that it can induce apoptosis in various cancer cell lines:
    • Lung Cancer (A549) : IC₅₀ value of approximately 193.93 µg/mL.
    • Colon Cancer (HT-29) : IC₅₀ value of approximately 208.58 µg/mL.
  • Glycogen Synthase Kinase 3 (GSK3) Inhibition : Related compounds have been studied for their ability to inhibit GSK3, which is implicated in various cancers and neurodegenerative diseases. The presence of specific substituents enhances this inhibitory action.

The biological activities of this compound can be summarized as follows:

Activity TypeTarget Organism/Cell LineIC₅₀ Value (µg/mL)Reference
AntimicrobialP. gingivalisNot specified
AnticancerA549193.93
AnticancerHT-29208.58
CytotoxicityNormal HFB4 cells>371.36

Case Studies and Research Findings

  • Inhibition of P. gingivalis : A study demonstrated that specific substitutions on the imidazopyridine scaffold could enhance the inhibition of enzymes associated with P. gingivalis, suggesting therapeutic applications in periodontal diseases.
  • Cytotoxic Effects : In vitro studies indicated that derivatives of this compound could induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of cell cycle regulators.
  • GSK3 Inhibition : Compounds structurally related to this compound have been shown to inhibit GSK3 effectively when specific substituents are present.

Industrial Applications

Beyond medicinal chemistry, this compound has potential uses in material science:

  • Synthesis of New Materials : The unique structure allows for the development of new materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor, but generally, the compound disrupts normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:

Biological Activity

The compound 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a member of the imidazo[4,5-c]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in pharmacological applications.

  • Molecular Formula : C₁₂H₁₂ClN₃
  • Molecular Weight : 233.70 g/mol
  • CAS Number : 18094-25-2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study highlighted the compound's efficacy against Porphyromonas gingivalis, a bacterium implicated in periodontal disease. The structure-activity relationship (SAR) analysis demonstrated that modifications to the tetrahydroimidazopyridine core could enhance its inhibitory activity significantly. For instance, the introduction of lipophilic groups improved activity compared to simpler derivatives .

Anticancer Activity

Several studies have investigated the anticancer potential of imidazo[4,5-c]pyridine derivatives. In particular, compounds with similar structures have shown promise in inhibiting various cancer cell lines. For example, derivatives exhibited significant cytotoxicity against lung cancer (A549) and colon cancer (HT-29) cell lines with IC₅₀ values indicating moderate potency .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ Value (µg/mL)Reference
AntimicrobialP. gingivalisNot specified
AnticancerA549193.93
AnticancerHT-29208.58
CytotoxicityNormal HFB4 cells>371.36

Case Studies and Research Findings

  • Inhibition of P. gingivalis : A detailed SAR study revealed that specific substitutions on the imidazopyridine scaffold could lead to enhanced inhibition of the enzyme associated with P. gingivalis, suggesting a potential therapeutic application in periodontal diseases .
  • Cytotoxic Effects : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins and modulation of cell cycle regulators .
  • GSK3 Inhibition : Related compounds have been studied for their ability to inhibit glycogen synthase kinase 3 (GSK3), which plays a critical role in cellular signaling pathways related to cancer and neurodegenerative diseases. The presence of specific substituents was found to enhance GSK3 inhibition significantly .

Q & A

Q. How should researchers design experiments to probe the compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct in vitro ADME assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • CYP450 inhibition : Use fluorogenic substrates for CYP3A4/2D6 isoforms.
  • Plasma protein binding : Employ equilibrium dialysis followed by LC-MS quantification.
    Cross-reference with molecular dynamics simulations to predict blood-brain barrier permeability based on logP and polar surface area .

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